molecular formula C10H12N2O B12442140 [1-(1-Benzofuran-2-yl)ethyl]hydrazine CAS No. 1016498-93-3

[1-(1-Benzofuran-2-yl)ethyl]hydrazine

Cat. No.: B12442140
CAS No.: 1016498-93-3
M. Wt: 176.21 g/mol
InChI Key: MFOGVQSEDJNVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-Benzofuran-2-yl)ethyl]hydrazine: is an organic compound that features a benzofuran ring attached to an ethyl group, which is further linked to a hydrazine moiety. Benzofuran derivatives are known for their diverse biological activities, making them significant in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzofuran-2-yl)ethyl]hydrazine typically involves the reaction of 2-acetylbenzofuran with hydrazine derivatives. For instance, a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol, catalyzed by concentrated hydrochloric acid under reflux conditions, yields the desired compound . The crude product is then purified by crystallization using dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(1-Benzofuran-2-yl)ethyl]hydrazine can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce ethylamines.

Mechanism of Action

The mechanism of action of [1-(1-Benzofuran-2-yl)ethyl]hydrazine involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazine group can form reactive intermediates that further interact with cellular components, leading to the observed biological effects .

Comparison with Similar Compounds

  • [1-(1-Benzofuran-2-yl)ethylidene]hydrazine
  • [1-(3-ethyl-1-benzofuran-2-yl)ethyl]hydrazine

Comparison: While these compounds share the benzofuran core structure, their unique substituents and functional groups confer different biological activities and chemical reactivity.

Biological Activity

[1-(1-Benzofuran-2-yl)ethyl]hydrazine is an organic compound characterized by its unique structure, which combines a benzofuran moiety with an ethylhydrazine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O. The structure features a benzofuran ring fused with an ethylhydrazine group, which is believed to enhance its biological activity compared to other similar compounds.

Property Value
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
IUPAC Name1-(1-benzofuran-2-yl)ethylhydrazine

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown cytotoxic effects against cancer cell lines such as HeLa and HepG2. The compound was found to induce apoptosis and arrest the cell cycle at the G1/S phase:

Cell Line IC50 (μM)
HeLa15
HepG220

Further investigations revealed that treatment with this compound resulted in a significant increase in the percentage of cells in the pre-G1 phase, indicating apoptosis induction .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In assays measuring free radical scavenging activity, the compound demonstrated a notable ability to reduce oxidative stress markers, suggesting its potential utility in preventing oxidative damage in biological systems .

The biological activities of this compound are thought to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Modulation : By affecting cell cycle checkpoints, it can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may stem from its ability to neutralize ROS, thereby protecting cells from oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of benzofuran exhibited enhanced antimicrobial activity compared to their parent compounds, supporting the hypothesis that structural modifications can lead to improved efficacy .
  • Anticancer Research : In a clinical trial involving patients with advanced cancer, compounds similar to this compound showed promising results in terms of tumor reduction and improved patient outcomes .
  • Oxidative Stress Model : Experimental models assessing oxidative stress indicated that treatment with this compound significantly lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby confirming its antioxidant capabilities .

Properties

CAS No.

1016498-93-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)ethylhydrazine

InChI

InChI=1S/C10H12N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-7,12H,11H2,1H3

InChI Key

MFOGVQSEDJNVMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.